

Preclinical studies of E7820 in solid tumors

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An In-depth Technical Guide on the Preclinical Studies of E7820 in Solid Tumors

Executive Summary

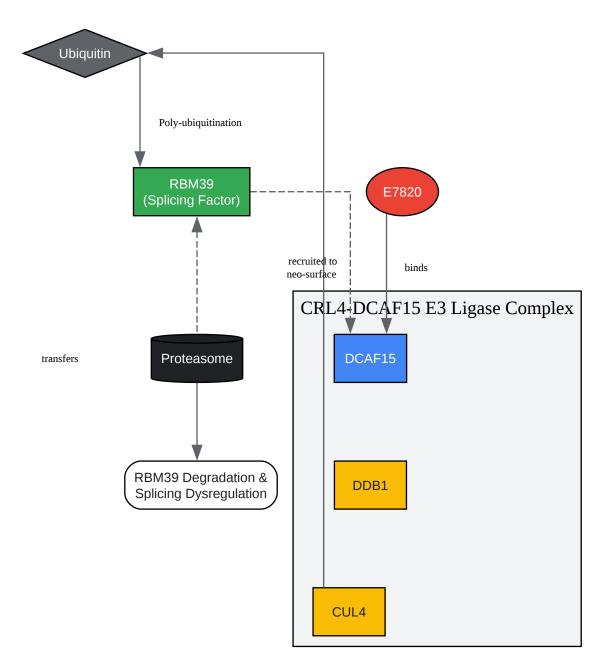
E7820 is a first-in-class, orally active, synthetic sulfonamide with a novel mechanism of action applicable to the treatment of solid tumors. Preclinical investigations have revealed a dual anticancer activity profile. Primarily, E7820 functions as a "molecular glue" degrader, promoting the proteasomal degradation of the RNA-binding protein 39 (RBM39) by facilitating its interaction with the DCAF15 E3 ubiquitin ligase substrate receptor.[1][2][3] This leads to widespread disruption of RNA splicing, a process critical for the survival of many cancer cells.[4][5] Concurrently, E7820 has been shown to suppress the expression of integrin α 2, a key mediator of angiogenesis, thereby inhibiting the formation of new blood vessels that supply tumors.[6][7] [8] This technical guide synthesizes the available preclinical data on E7820, detailing its mechanism of action, efficacy in various tumor models, and the experimental protocols utilized in its evaluation.

Mechanism of Action RBM39 Degradation via Molecular Glue Mechanism

E7820's primary anti-neoplastic effect stems from its ability to induce the degradation of the splicing factor RBM39.[4] Unlike conventional inhibitors that block an active site, E7820 acts as a molecular glue, stabilizing the protein-protein interaction between RBM39 and DCAF15, which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[3][9] E7820 binds to a shallow pocket on DCAF15, creating a neo-functionalized surface that recruits RBM39.[3][10] This ternary complex formation (DCAF15-E7820-RBM39) triggers the



poly-ubiquitination of RBM39, marking it for subsequent degradation by the 26S proteasome. [11] The loss of RBM39 disrupts essential RNA splicing events, leading to cancer cell death.[1] [4]



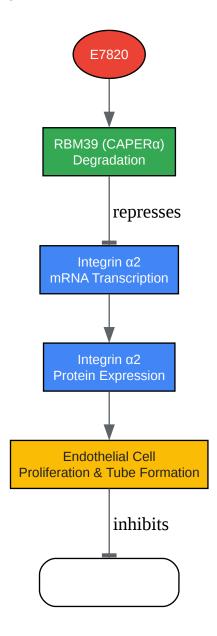
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Caption: E7820-mediated degradation of the RBM39 splicing factor.

Anti-Angiogenic Activity via Integrin α2 Suppression



Early research identified E7820 as an inhibitor of angiogenesis.[8] This effect is mediated through the suppression of integrin $\alpha 2$ expression on endothelial cells.[7] The protein RBM39 is also known as Co-activator of Activating Protein 1 and Estrogen Receptors (CAPER α). The E7820-induced degradation of CAPER α results in the transcriptional downregulation of the integrin $\alpha 2$ gene.[9] Reduced expression of integrin $\alpha 2$ impairs the ability of endothelial cells to proliferate and form capillary-like structures (tube formation), which are essential processes for angiogenesis.[7][8] This anti-angiogenic effect contributes to the overall anti-tumor activity by restricting the tumor's blood supply.



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Caption: Anti-angiogenic mechanism of E7820 via Integrin α 2 suppression.



Preclinical Efficacy Data In Vitro Activity

E7820 demonstrates potent activity in vitro, both in its ability to modulate its direct targets and in its cytotoxicity against cancer cell lines. The compound's affinity for DCAF15 is relatively modest, which is characteristic of molecular glue degraders that rely on cooperative binding within a ternary complex.[3]

Parameter	Assay Type	Value	Target/Cell Line	Reference
IC50	Splicing Factor Inhibition	1-5 μΜ	Varies by context	[1]
Ki	TR-FRET Competition	2.9 μΜ	E7820 binding to DCAF15	[3]
КДарр	TR-FRET Association	2.0 μΜ	DDB1-DCAF15 binding to RBM39RRM2 (in presence of 50 µM E7820)	[3]
mRNA Reduction	qRT-PCR	~30% reduction	Integrin α2 in HUVECs (50 ng/ml E7820)	[9]

In Vivo Anti-Tumor Efficacy

E7820 has demonstrated broad-spectrum anti-tumor activity in multiple murine models, including subcutaneous xenografts, orthotopic models, and patient-derived xenograft (PDX) models.[7][8][12]



Model Type	Cancer Type	Cell Line / PDX ID	Dosing (Oral)	Key Result	Reference
Subcutaneou s Xenograft	Pancreatic	KP-1	Not Specified	Complete tumor growth suppression	[8]
Subcutaneou s Xenograft	Colon	LoVo	Not Specified	Complete tumor growth suppression	[8]
Orthotopic Xenograft	Pancreatic	KP-1	Not Specified	Significant growth inhibition	[7][8]
Orthotopic Xenograft	Colon	Colo320DM	Not Specified	Significant growth inhibition	[7][8]
PDX	Bile Duct	Various	100 mg/kg	58.3% response rate	[12]
PDX	Uterine	Various	100 mg/kg	55.6% response rate	[12]
PDX	Gastric	Various	100 mg/kg	33.3% response rate	[12]
PDX	Overall (Various)	Various	100 mg/kg	38.1% response rate	[12]
PDX	Overall (Various)	Various	200 mg/kg	54.8% response rate	[12]

Pharmacodynamics and Biomarker Analysis

Preclinical studies established a clear link between E7820 exposure, target engagement, and anti-tumor activity. The expression of integrin $\alpha 2$ on platelets was identified as a potential surrogate biomarker for E7820's biological activity, as its reduction correlated with anti-tumor efficacy at similar dose levels.[8][13]



Animal Model	Parameter	Value	Implication	Reference
KP-1 Pancreatic Tumor	linh,50	14.7%	Integrin a2 inhibition required for tumor stasis in 50% of mice	[13]
KP-1 Pancreatic Tumor	linh,90	17.9%	Integrin a2 inhibition required for tumor stasis in 90% of mice	[13]

These preclinical findings were crucial for clinical development, suggesting that moderate inhibition of platelet integrin $\alpha 2$ could serve as a translatable biomarker to predict tumor stasis in patients.[13]

Key Experimental Protocols In Vitro Tube Formation Assay

This assay assesses the anti-angiogenic potential of E7820 by measuring its effect on the ability of endothelial cells to form capillary-like structures.

- Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial growth medium.[7]
- Plate Coating: 96-well plates are coated with Matrigel, a basement membrane extract, which provides the substrate for tube formation.
- Treatment: HUVECs are harvested, resuspended in a basal medium with growth factors (e.g., bFGF or VEGF), and treated with various concentrations of E7820 or a vehicle control.
- Incubation: The treated cells are seeded onto the Matrigel-coated plates and incubated for several hours (typically 6-18 hours) to allow for the formation of networks.



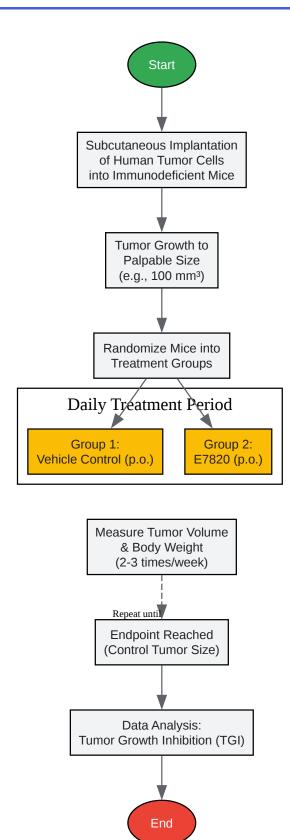
 Analysis: The formation of tubular structures is visualized by microscopy and quantified by measuring parameters such as total tube length, number of junctions, or total branching points using imaging software.

In Vivo Xenograft Tumor Growth Study

This protocol is used to evaluate the anti-tumor efficacy of E7820 in a living organism.

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
- Cell Implantation: A suspension of human tumor cells (e.g., 5 x 10⁶ KP-1 pancreatic cancer cells) is injected subcutaneously into the flank of each mouse.[8][14] For orthotopic models, cells are implanted into the corresponding organ (e.g., pancreas or cecum).[7][8]
- Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment and control groups with comparable mean tumor volumes.
- Drug Administration: E7820 is formulated for oral gavage and administered daily or twice daily at specified dose levels (e.g., 12.5–200 mg/kg).[12][13] The control group receives the vehicle solution.
- Monitoring: Tumor dimensions are measured with calipers at regular intervals (e.g., 2-3 times per week), and tumor volume is calculated (e.g., Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored.
- Endpoint & Analysis: The study is concluded when tumors in the control group reach a predetermined size. The primary endpoint is the inhibition of tumor growth (TGI), calculated by comparing the change in tumor volume between treated and control groups.





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Caption: General experimental workflow for an in vivo xenograft study.



Protein-Ligand Interaction Assays (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were used to quantify the E7820-induced association between DCAF15 and RBM39.[3]

- Reagent Preparation: Recombinant, purified DDB1-DCAF15 and the RBM39 RNA-recognition motif 2 (RRM2) domain are prepared. One protein is labeled with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., fluorescein).
- Assay Reaction: The labeled proteins are mixed in a microplate well in the presence of serial dilutions of E7820 or a DMSO control.
- Incubation: The reaction is incubated to allow for complex formation.
- Signal Reading: The plate is read on a TR-FRET-capable plate reader. The donor is excited, and if the proteins are in close proximity (<10 nm) due to E7820-mediated binding, energy is transferred to the acceptor, which then emits light at a specific wavelength.
- Data Analysis: The ratio of acceptor to donor emission is calculated. These ratios are plotted against the concentration of the titrated component to determine binding affinity (KDapp).[3]

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